![molecular formula C20H23N5O6S B5217309 N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide CAS No. 6063-80-5](/img/structure/B5217309.png)
N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide
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Overview
Description
N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide, also known as N-phenylpiperazine sulfonamide (NPPS), is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of NPPS involves the inhibition of voltage-gated calcium channels. Calcium channels are responsible for the influx of calcium ions into cells, which is necessary for the release of neurotransmitters and other signaling molecules. NPPS binds to the calcium channel and prevents the influx of calcium ions, leading to a decrease in neurotransmitter release.
Biochemical and Physiological Effects
NPPS has a variety of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of calcium channel activity, and the regulation of ion channel function. NPPS has been shown to inhibit the release of glutamate, acetylcholine, and dopamine, among other neurotransmitters. This has implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. NPPS has also been shown to modulate the activity of voltage-gated calcium channels, leading to changes in calcium influx and neurotransmitter release. Additionally, NPPS has been shown to regulate the function of ion channels, including potassium channels and sodium channels.
Advantages and Limitations for Lab Experiments
One advantage of using NPPS in lab experiments is its specificity for calcium channels. NPPS has been shown to selectively inhibit calcium channels, allowing for the investigation of their specific role in various biological processes. However, one limitation of using NPPS is its potential toxicity. NPPS has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of NPPS. One area of research is the investigation of its potential therapeutic applications in neurological disorders such as epilepsy and Parkinson's disease. Another area of research is the development of more specific and less toxic calcium channel inhibitors. Additionally, the use of NPPS in combination with other drugs and compounds could lead to the development of new treatments for a variety of diseases and disorders.
Synthesis Methods
The synthesis of NPPS involves the reaction of 4-nitrobenzenesulfonyl chloride with N-(2-aminoethyl)-N'-phenylethane-1,2-diamine in the presence of triethylamine. This reaction results in the formation of N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide as a white solid with a melting point of 150-155°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
NPPS has been used in a variety of scientific research applications, including neuroscience, pharmacology, and toxicology. In neuroscience, NPPS has been shown to block the activity of voltage-gated calcium channels, leading to a decrease in neurotransmitter release. This has implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. In pharmacology, NPPS has been used as a tool to study the effects of various drugs on calcium channels and neurotransmitter release. In toxicology, NPPS has been used to investigate the effects of environmental toxins on calcium channel activity and neurotransmitter release.
properties
IUPAC Name |
N-[2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6S/c26-19(20(27)22-16-4-2-1-3-5-16)21-10-11-23-12-14-24(15-13-23)32(30,31)18-8-6-17(7-9-18)25(28)29/h1-9H,10-15H2,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSBBHDYKONDJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387205 |
Source
|
Record name | N-[2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]-N'-phenyloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]-N'-phenyloxamide | |
CAS RN |
6063-80-5 |
Source
|
Record name | N-[2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]-N'-phenyloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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